molecular formula C17H12O4 B564612 3-Methylflavone-8-carboxylic Acid-d5 CAS No. 1189883-79-1

3-Methylflavone-8-carboxylic Acid-d5

Cat. No.: B564612
CAS No.: 1189883-79-1
M. Wt: 285.31
InChI Key: KMMBBZOSQNLLMN-QRKCWBMQSA-N
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Description

3-Methylflavone-8-carboxylic Acid-d5: is a deuterated form of 3-Methylflavone-8-carboxylic acid, which is a flavonoid derivative. This compound is primarily used in biochemical research, particularly in the field of proteomics. The deuterated form, this compound, is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various analytical techniques such as mass spectrometry .

Scientific Research Applications

Chemistry: In chemistry, 3-Methylflavone-8-carboxylic Acid-d5 is used as a reference standard in mass spectrometry due to its stable isotope labeling. It helps in the accurate quantification of compounds in complex mixtures .

Biology: In biological research, this compound is used to study enzyme kinetics and protein interactions. Its deuterated form allows for precise tracking and analysis in metabolic studies .

Medicine: In the medical field, this compound is used in drug development and pharmacokinetic studies. It helps in understanding the metabolism and distribution of potential therapeutic agents .

Industry: Industrially, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in the synthesis of high-performance polymers and other advanced materials .

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

3-Methylflavone-8-carboxylic Acid-d5 plays a significant role in biochemical reactions due to its stable isotope labeling. It interacts with various enzymes, proteins, and other biomolecules, serving as a tracer for quantitation during drug development processes . The deuterium substitution in this compound can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in studying enzyme kinetics and metabolic pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s stable isotope labeling allows for precise tracking of its distribution and interaction within cells, providing insights into its effects on cellular functions . Studies have shown that this compound can impact the metabolic profiles of cells, altering the levels of specific metabolites and influencing gene expression patterns .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The deuterium labeling in this compound allows for detailed analysis of its binding interactions with enzymes and proteins, providing insights into its mechanism of action . This compound can inhibit or activate specific enzymes, leading to alterations in metabolic pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under recommended storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . In vitro and in vivo studies have demonstrated that this compound can have lasting impacts on cellular metabolism and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can serve as an effective tracer for metabolic studies without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, including alterations in metabolic pathways and potential toxicity . Threshold effects have been observed, indicating that careful dosage optimization is necessary for accurate and safe experimental outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The deuterium labeling allows for precise tracking of the compound’s involvement in these pathways, providing insights into its role in cellular metabolism . Studies have shown that this compound can affect the levels of specific metabolites, leading to alterations in metabolic profiles .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s stable isotope labeling allows for detailed analysis of its localization and accumulation within specific cellular compartments . Studies have demonstrated that this compound can accumulate in certain tissues, influencing its overall distribution and effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Detailed studies have shown that this compound can localize to specific subcellular regions, influencing its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylflavone-8-carboxylic Acid-d5 typically starts with 3-Methylflavone. The initial step involves the reaction of 3-Methylflavone with bromoacetic acid to form 3-Methylflavane-8-hydroxyacetic acid. This intermediate is then subjected to an esterification reaction to yield the final product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure the consistency of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Methylflavone-8-carboxylic Acid-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

  • 3-Methylflavone-8-carboxylic acid
  • Flavoxate
  • Lumefantrine

Comparison: Compared to its non-deuterated counterpart, 3-Methylflavone-8-carboxylic Acid-d5 offers enhanced stability and precision in analytical applications. Its deuterium labeling makes it particularly useful in mass spectrometry, where it provides more accurate results due to reduced background noise .

Properties

IUPAC Name

3-methyl-4-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)chromene-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O4/c1-10-14(18)12-8-5-9-13(17(19)20)16(12)21-15(10)11-6-3-2-4-7-11/h2-9H,1H3,(H,19,20)/i2D,3D,4D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMBBZOSQNLLMN-QRKCWBMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=O)C3=C(O2)C(=CC=C3)C(=O)O)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676032
Record name 3-Methyl-4-oxo-2-(~2~H_5_)phenyl-4H-1-benzopyran-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189883-79-1
Record name 3-Methyl-4-oxo-2-(~2~H_5_)phenyl-4H-1-benzopyran-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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